4-(5-methylfuran-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No.: 332050-54-1
Cat. No.: VC21417455
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332050-54-1 |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.5g/mol |
| IUPAC Name | 4-(5-methylfuran-2-yl)-2-phenacylsulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H20N2O2S/c1-15-11-12-21(27-15)22-17-9-5-6-10-19(17)25-23(18(22)13-24)28-14-20(26)16-7-3-2-4-8-16/h2-4,7-8,11-12H,5-6,9-10,14H2,1H3 |
| Standard InChI Key | UASNJVUGFHWBKK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N |
| Canonical SMILES | CC1=CC=C(O1)C2=C(C(=NC3=C2CCCC3)SCC(=O)C4=CC=CC=C4)C#N |
Introduction
Structural Overview
The compound can be broken down into the following structural components:
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Tetrahydroquinoline core: A bicyclic structure that contributes to the rigidity and bioactivity of the molecule.
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5-methylfuran substituent: A furan ring with a methyl group at the 5-position, known for its aromaticity and electron-rich nature.
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Sulfanyl group: The sulfur atom is bonded to a 2-oxo-2-phenylethyl moiety, which introduces additional functional diversity.
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Carbonitrile group: This functional group (-C≡N) enhances the molecule's reactivity and potential for further derivatization.
Molecular Formula
The molecular formula of this compound is , indicating a relatively large and complex structure suitable for interactions with biological targets.
Synthetic Pathways
The synthesis of such compounds typically involves multi-step reactions, including:
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Cyclization: Formation of the tetrahydroquinoline core through condensation reactions.
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Functionalization: Introduction of the furan ring and sulfanyl group via nucleophilic substitution or coupling reactions.
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Nitrile addition: Incorporation of the carbonitrile group through cyanation reactions.
General Reaction Scheme
A plausible synthetic route might involve:
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Starting with aniline derivatives to form the tetrahydroquinoline backbone.
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Reacting with a 5-methylfuran derivative under controlled conditions to attach the aromatic substituent.
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Adding the sulfanyl group through thiol-based chemistry, followed by cyanation to introduce the nitrile functionality.
Medicinal Chemistry
Compounds with tetrahydroquinoline cores are known for their pharmacological activities, including:
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Antimicrobial properties: Effective against bacterial and fungal strains.
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Anticancer activity: Potential inhibitors of specific enzymes or pathways in tumor cells.
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Neuroprotective effects: Useful in treating neurodegenerative diseases due to their antioxidant properties.
Material Science
The compound's heterocyclic framework may also find applications in:
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Organic semiconductors or dyes due to its conjugated system.
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Catalysts or ligands in organometallic chemistry.
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